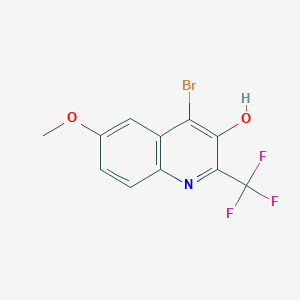
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is a synthetic organic compound with the molecular formula C11H7BrF3NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is then reduced to an amine using reducing agents like zinc in acetic acid or catalytic hydrogenation.
Cyclization: The amine undergoes cyclization to form the quinoline core structure.
Bromination and Methoxylation: The final steps involve bromination and methoxylation to introduce the bromo and methoxy groups, respectively.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like zinc in acetic acid or catalytic hydrogenation.
Major Products
Applications De Recherche Scientifique
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methyl-6-trifluoromethoxyquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-methoxy-4-(trifluoromethyl)quinolin-2-ol: Similar structure but with different positioning of functional groups.
Uniqueness
4-Bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C11H7BrF3NO2 |
|---|---|
Poids moléculaire |
322.08 g/mol |
Nom IUPAC |
4-bromo-6-methoxy-2-(trifluoromethyl)quinolin-3-ol |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-5-2-3-7-6(4-5)8(12)9(17)10(16-7)11(13,14)15/h2-4,17H,1H3 |
Clé InChI |
RWPAWNSRTMCCFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(C(=C2Br)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
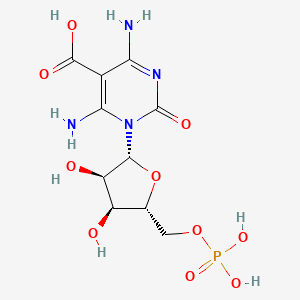
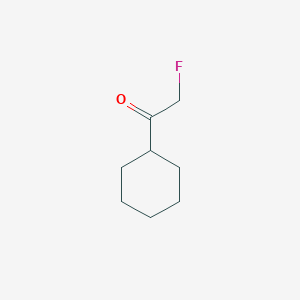
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)

![2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12913520.png)
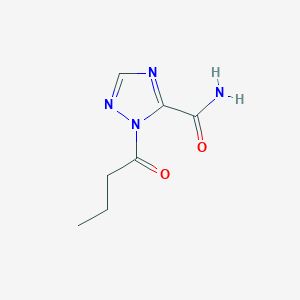
![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)

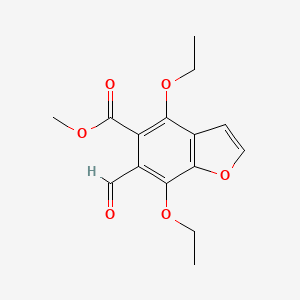
![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
